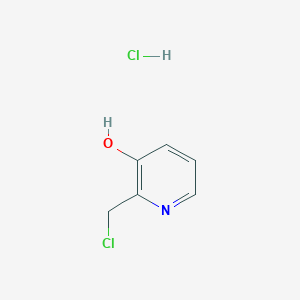

2-(chloromethyl)pyridin-3-ol hydrochloride

Vue d'ensemble

Description

2-(chloromethyl)pyridin-3-ol hydrochloride is an organic compound with the molecular formula C6H7Cl2NOThis compound is primarily recognized as a versatile building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)pyridin-3-ol hydrochloride typically involves the chloromethylation of 3-pyridinol. This reaction can be carried out using formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually performed at a temperature range of 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution under mild conditions, facilitated by its electron-withdrawing pyridine ring. Key examples include:

Ether Formation

Reaction with phenolic compounds in the presence of a base yields aryl ether derivatives. For example:

Mechanistic Insight

-

Base Role : Deprotonates the phenolic hydroxyl, enhancing nucleophilicity .

-

Catalyst : KI promotes an SN2 mechanism via in situ generation of iodide ions .

Hydrolysis Reactions

The chloromethyl group hydrolyzes to a hydroxymethyl group under basic or acidic conditions:

Reductive Dehalogenation

The chloromethyl group can be reduced to a methyl group using strong reducing agents:

-

Reagent : LiAlH₄ (lithium aluminum hydride)

-

Product : 2-Methylpyridin-3-ol

Coordination Chemistry

The hydroxyl and pyridine nitrogen act as ligands in metal complexes:

-

Example : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis.

Critical Analysis of Reaction Conditions

Applications De Recherche Scientifique

Scientific Research Applications

-

Synthesis of Novel Compounds

- Alkylation Reactions : The compound is used in alkylation reactions to synthesize more complex molecules. For example, it has been employed in the functionalization of p-tert-butylcalixarene, demonstrating its utility in creating new materials with specific properties .

- Building Blocks for Drug Development : Its reactive chloromethyl group allows it to serve as a building block in the synthesis of pharmaceutical compounds. Researchers have explored its potential as an intermediate in the synthesis of biologically active molecules.

-

Biological Studies

- Carcinogenicity Testing : A significant study conducted by the National Cancer Institute assessed the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride. The bioassay involved administering the compound to Fischer 344 rats and B6C3F1 mice, revealing a potential risk for tumor development under specific conditions . This highlights the importance of understanding the biological implications of compounds used in research.

- Genotoxicity Assessments : Research has indicated that derivatives of this compound may possess genotoxic properties, necessitating careful evaluation in drug development processes .

-

Analytical Chemistry

- Quantitative Analysis : The compound has been utilized in method development for quantitative determination in various matrices, showcasing its relevance in analytical chemistry. Techniques like LC/MS/MS have been employed to ensure accurate measurement and validation of its presence in pharmaceutical formulations .

Industrial Applications

-

Pharmaceutical Industry

- The compound's ability to act as an intermediate makes it valuable for synthesizing active pharmaceutical ingredients (APIs). Its derivatives are often explored for potential therapeutic effects, particularly in treating diseases related to cancer and other conditions influenced by cellular signaling pathways.

-

Material Science

- Due to its functional groups, 2-(chloromethyl)pyridin-3-ol hydrochloride can be incorporated into polymeric materials or coatings, enhancing their properties. Research into its applications in creating advanced materials continues to expand.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(chloromethyl)pyridin-3-ol hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Chloromethyl)pyridine

- 3-Hydroxypyridine

- 2-(Bromomethyl)pyridine

Uniqueness

2-(chloromethyl)pyridin-3-ol hydrochloride is unique due to the presence of both a chloromethyl group and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-(Chloromethyl)pyridin-3-ol hydrochloride (CAS No. 80322-74-3) is an organic compound characterized by a chloromethyl group attached to a pyridine ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including pharmacology and agriculture. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

- Chemical Formula : C6H6ClN·HClO

- Molecular Weight : Approximately 164.03 g/mol

- Structure : The compound consists of a pyridine ring substituted with a chloromethyl group and a hydroxyl group, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Carcinogenic Potential : Studies by the National Cancer Institute have shown that this compound has carcinogenic properties in animal models, raising concerns about its safety for human exposure.

- Nematocidal Properties : The compound has demonstrated effectiveness in inhibiting root knot development in tomato seedlings, suggesting potential applications as a pesticide in agriculture.

The biological effects of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Cellular Toxicity : Its carcinogenic properties suggest that it can induce cellular damage or apoptosis through genotoxic mechanisms.

Table 1: Summary of Biological Activities

Case Study: Carcinogenic Potential

In a study conducted by the National Cancer Institute, this compound was tested for its carcinogenic potential. The results indicated that prolonged exposure led to significant tumor development in treated animals, underscoring the need for caution when handling this compound.

Case Study: Agricultural Applications

Research on the nematocidal properties of this compound revealed its effectiveness against root-knot nematodes, which are detrimental to crop yields. The compound's ability to inhibit nematode development suggests its viability as a natural pesticide alternative.

Safety and Toxicology

Due to its carcinogenic nature, safety precautions are essential when handling this compound. It is classified as a corrosive solid and poses risks such as severe skin burns and eye damage upon contact. Proper personal protective equipment (PPE) should be used during handling.

Propriétés

IUPAC Name |

2-(chloromethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-4-5-6(9)2-1-3-8-5;/h1-3,9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZLTCMOSHNNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508061 | |

| Record name | 2-(Chloromethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80322-74-3 | |

| Record name | 2-(Chloromethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.